
1,4-Dioxacyclododecane-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxacyclododecane-5,12-dione is a chemical compound with the molecular formula C10H16O4 It is a macrocyclic compound that contains two oxygen atoms in a twelve-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxacyclododecane-5,12-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diols with dicarboxylic acids or their derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxacyclododecane-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction can produce diols .
Scientific Research Applications
1,4-Dioxacyclododecane-5,12-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex macrocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and adhesives.
Mechanism of Action
The mechanism of action of 1,4-Dioxacyclododecane-5,12-dione involves its ability to form stable complexes with metal ions and other molecules. This property is attributed to the presence of oxygen atoms in the ring structure, which can act as electron donors. The compound’s interactions with molecular targets and pathways depend on its specific chemical environment and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxacyclododecane-7,12-dione: A similar macrocyclic compound with a different ring size and substitution pattern.
1,4-Diaza-2,3;8,9-dibenzo-7,10-dioxacyclododecane-5,12-dione: A related compound with nitrogen atoms in the ring structure.
Uniqueness
1,4-Dioxacyclododecane-5,12-dione is unique due to its specific ring size and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and other molecules makes it valuable in various applications .
Properties
CAS No. |
90073-95-3 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1,4-dioxacyclododecane-5,12-dione |
InChI |
InChI=1S/C10H16O4/c11-9-5-3-1-2-4-6-10(12)14-8-7-13-9/h1-8H2 |
InChI Key |
KWLADEGDFFZQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)OCCOC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


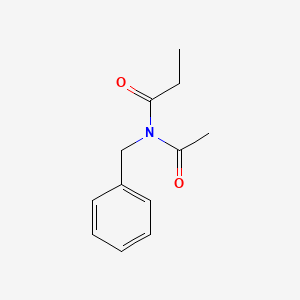
![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)
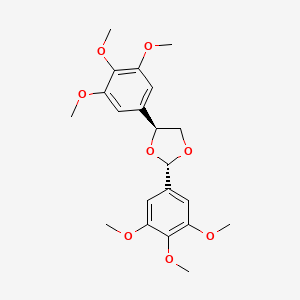
![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)
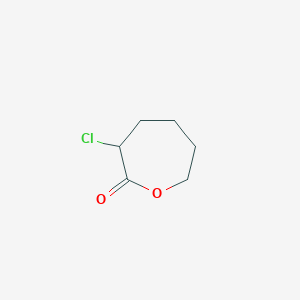
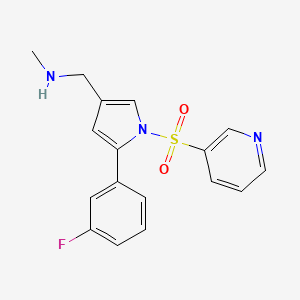
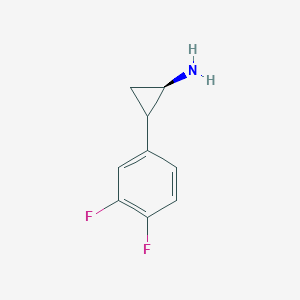
![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)

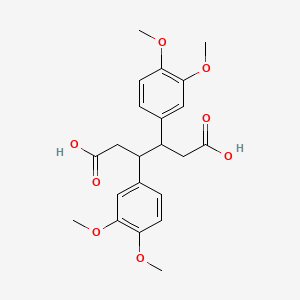
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
![2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-phenyl-5-oxazolidinecarboxylic acid](/img/structure/B13405056.png)
